

Quantum Chemical Blueprint of 2-Furonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Furonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical properties of **2-Furonitrile** (C_5H_3NO), a heterocyclic nitrile with applications in medicinal chemistry and materials science. By employing Density Functional Theory (DFT) calculations, this document provides a comprehensive overview of the molecule's structural, vibrational, and electronic characteristics, offering crucial insights for molecular modeling, drug design, and materials development.

Molecular Structure and Geometry

The equilibrium geometry of **2-Furonitrile** was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable method for computational chemistry. The resulting bond lengths and bond angles provide a precise three-dimensional representation of the molecule at its lowest energy state. This foundational data is essential for understanding the molecule's steric and electronic properties and serves as a starting point for more complex simulations such as molecular docking and dynamics.

Table 1: Optimized Geometrical Parameters of **2-Furonitrile**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
O1-C2	1.363	C5-O1-C2	106.6
C2-C3	1.371	O1-C2-C3	110.7
C3-C4	1.425	C2-C3-C4	107.5
C4-C5	1.365	C3-C4-C5	107.6
C5-O1	1.367	C4-C5-O1	107.6
C2-C6	1.433	O1-C2-C6	115.8
C6-N7	1.158	C3-C2-C6	133.5
C3-H8	1.078	C2-C6-N7	179.1
C4-H9	1.080	C2-C3-H8	129.3
C5-H10	1.078	C4-C3-H8	123.2
C3-C4-H9	127.3		
C5-C4-H9	125.1		
C4-C5-H10	128.8		
O1-C5-H10	123.6		

Vibrational Analysis

The vibrational frequencies of **2-Furonitrile** were calculated at the same level of theory to provide a theoretical infrared (IR) spectrum. This analysis is crucial for identifying the molecule's characteristic vibrational modes and can be used to interpret experimental spectroscopic data. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds. The nitrile ($\text{C}\equiv\text{N}$) stretching frequency is a particularly strong and characteristic peak in the IR spectrum.

Table 2: Calculated Vibrational Frequencies of **2-Furonitrile**

Mode	Frequency (cm ⁻¹)	Description
1	458	Ring deformation
2	585	C-C-N bend
3	618	Ring deformation
4	760	C-H out-of-plane bend
5	845	C-H out-of-plane bend
6	884	Ring breathing
7	938	C-H out-of-plane bend
8	1022	C-H in-plane bend
9	1077	C-O stretch
10	1108	C-H in-plane bend
11	1187	C-C stretch
12	1243	C-H in-plane bend
13	1391	Ring stretch
14	1481	Ring stretch
15	1583	C=C stretch
16	2245	C≡N stretch
17	3135	C-H stretch
18	3150	C-H stretch
19	3172	C-H stretch

Electronic Properties and Reactivity

The electronic properties of **2-Furonitrile**, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined to assess its chemical reactivity and electronic transitions. The HOMO-LUMO

energy gap is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. The dipole moment was also calculated to understand the molecule's polarity.

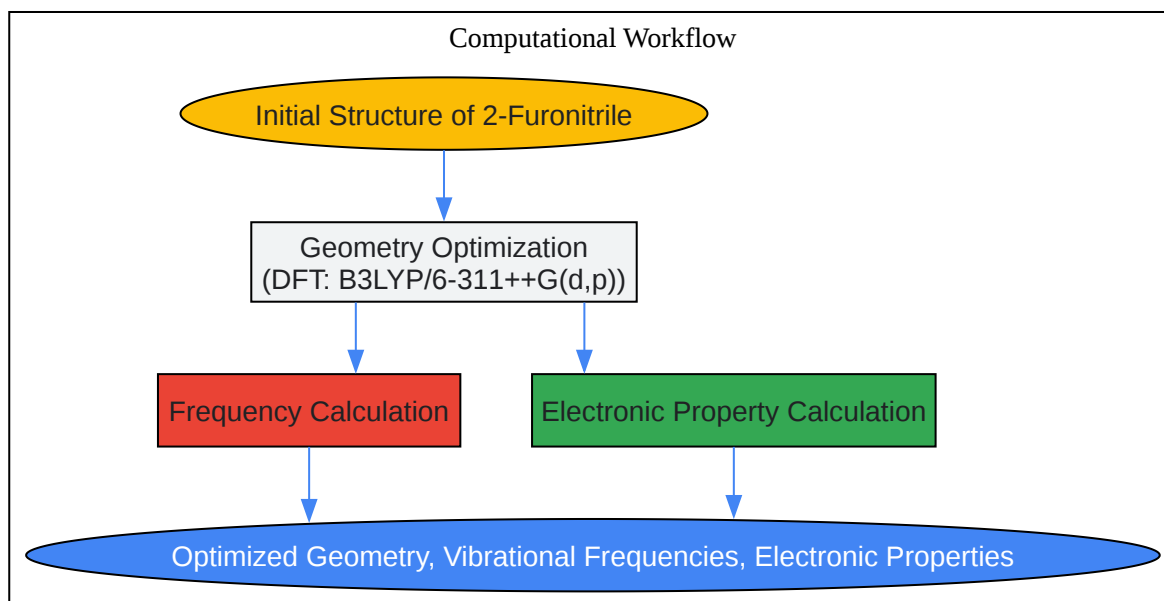
Table 3: Electronic Properties of **2-Furonitrile**

Property	Value
HOMO Energy	-7.21 eV
LUMO Energy	-1.15 eV
HOMO-LUMO Gap	6.06 eV
Dipole Moment	4.45 Debye

Methodologies

Computational Protocol

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of **2-Furonitrile** was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra. Electronic properties, including HOMO and LUMO energies and the dipole moment, were also calculated at the B3LYP/6-311++G(d,p) level of theory.



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Computational workflow for the quantum chemical analysis of **2-Furonitrile**.

Visualizations

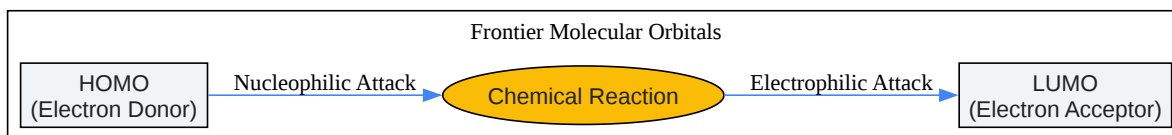
Molecular Structure and Atom Numbering

The optimized molecular structure of **2-Furonitrile**, with the atom numbering scheme used in the data tables, is depicted below. This visualization aids in the interpretation of the geometrical parameters.

Atom numbering scheme for **2-Furonitrile**.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack.



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Relationship between frontier molecular orbitals and chemical reactivity.

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